Erythromycin A enol ether
Overview
Description
Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions . It is also known as Erythromycin A oxime, a semi-synthetic macrolide antibiotic derived from erythromycin . It does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .
Synthesis Analysis
The structure of erythromycin A enol ether has been confirmed and its role as a degradation product of erythromycin A has been clarified . The H and C NMR spectra of erythromycin A enol ether in CDOD and CDCl and its H NMR spectrum in buffered DO have been assigned using a range of one- and two-dimensional NMR techniques .Molecular Structure Analysis
The molecular formula of Erythromycin A Enol Ether is C37H65NO12 . Its average mass is 715.911 Da and its monoisotopic mass is 715.450684 Da .Chemical Reactions Analysis
Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions by C6–OH internal attack on the C9 ketone to produce a cyclic enol ether . The rearrangement results in a loss of antibiotic activity .Physical And Chemical Properties Analysis
Erythromycin A enol ether is a major drawback of the antibiotic erythromycin A due to its extreme acid sensitivity, leading to rapid inactivation in the stomach . The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A .Scientific Research Applications
Motilide Activity Modeling
Erythromycin A enol ether is a potent mimic of the peptide hormone motilin, which is significant for understanding its biological activity. The structure of erythromycin enol ether, determined from molecular mechanics constrained by NMR data, reveals its role as a beta-turn mimic of motilin, explaining its activity as a motilide (Steinmetz, Shapiro, & Roberts, 2002).
Structural Modifications and In Vitro Activity
Erythromycin, including its derivatives like erythromycin A enol ether, has been the subject of research for novel modifications to improve therapeutic properties. These derivatives are evaluated for their enhanced activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. (Kirst, 1989).
Chemical Modification Processes
Research on erythromycin derivatives involves the introduction of allyl substituents into highly hindered alcohols, a process that includes functionalizing erythromycin 9-oxime derivatives. This method is especially effective where traditional ether-forming protocols are not efficient (Stoner et al., 2003).
Antibiotic Biosynthesis and Polyketide Synthesis
Erythromycin A, produced by Saccharopolyspora erythraea, involves complex biosynthetic pathways. Understanding the synthesis and modification of erythromycin A, including its enol ether variant, is crucial for antibiotic development and polyketide synthesis research (Cortés et al., 1990).
Kinetics of Decomposition in Acidic Solutions
Studies on the decomposition kinetics of erythromycin A in acidic solutions are critical for understanding the stability and degradation pathways of its derivatives, including the enol ether form (Cachet et al., 1989).
Effects on Aquatic Organisms
Research on the effects of erythromycin (and by extension, its derivatives) on aquatic organisms like Microcystis flos-aquae provides insights into environmental impact and ecotoxicology (Wan, Guo, Peng, & Wen, 2015).
Immunological Applications
The development of monoclonal antibodies against erythromycin for use in assays, such as the enzyme-linked immunosorbent assay (ELISA), is another research application. These studies are pivotal in detecting erythromycin and its derivatives in various samples, like milk (Wang et al., 2015).
Prodrug Development
Erythromycin B enol ether has been studied for its potential as a prodrug, particularly for pediatric applications. This research focuses on enhancing stability and reducing undesirable taste, thus improving drug delivery systems (Bhadra, Morris, & Barber, 2005).
Safety And Hazards
Future Directions
The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .
properties
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYXJKGJMUGRG-KJPZRSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin A enol ether | |
CAS RN |
33396-29-1 | |
Record name | Erythromycin A enol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN A ENOL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.